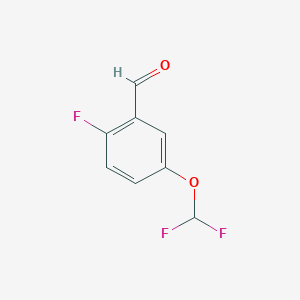

5-(Difluoromethoxy)-2-fluorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Difluoromethoxy)-2-fluorobenzaldehyde is an organic compound characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde as the starting material.

Reaction Steps: The difluoromethoxy group is introduced through a reaction with difluoromethylating agents under controlled conditions.

Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control.

Continuous Flow Synthesis: Some advanced methods employ continuous flow synthesis for higher efficiency and scalability.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can undergo reduction reactions to produce alcohols.

Substitution: Substitution reactions can occur at the fluorine atoms, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed:

Carboxylic Acids: Resulting from oxidation reactions.

Alcohols: Produced through reduction reactions.

Substituted Derivatives: Various derivatives formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethoxy)-2-fluorobenzaldehyde is utilized in several scientific research areas:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific diseases.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism by which 5-(Difluoromethoxy)-2-fluorobenzaldehyde exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The exact pathways and molecular targets involved would vary based on the specific application and the derivatives formed.

Vergleich Mit ähnlichen Verbindungen

2-Fluorobenzaldehyde: Lacks the difluoromethoxy group.

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Contains a benzimidazole ring instead of the aldehyde group.

5-(Difluoromethoxy)-2-methoxybenzaldehyde: Has a methoxy group instead of a fluorine atom.

Uniqueness: 5-(Difluoromethoxy)-2-fluorobenzaldehyde is unique due to the presence of both fluorine atoms and the difluoromethoxy group, which significantly influence its chemical reactivity and properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

5-(Difluoromethoxy)-2-fluorobenzaldehyde is a fluorinated aromatic compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by a difluoromethoxy group and a fluorine substituent on the benzaldehyde ring, influences its biological activity, reactivity, and interactions with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₅F₃O₂

- Molecular Weight : Approximately 190.12 g/mol

- Structure : Contains a difluoromethoxy group and a fluorine atom on the benzaldehyde ring.

The presence of electronegative fluorine atoms enhances the compound's lipophilicity, metabolic stability, and protein binding capabilities, making it an attractive candidate for drug development and synthesis of complex molecules.

Research indicates that this compound exhibits biological activity through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial for therapeutic applications. Its binding affinity to proteins can be enhanced due to the presence of fluorinated groups.

- Protein Interactions : The structural characteristics allow selective interactions with biological targets, which can be exploited for drug design.

Enzyme Inhibition

Studies have demonstrated that compounds similar to this compound can inhibit enzymes involved in DNA repair mechanisms. For instance, tyrosyl DNA phosphodiesterase 2 (TDP2) is critical in repairing DNA damage induced by topoisomerase II poisons. Inhibiting TDP2 could enhance the efficacy of chemotherapeutic agents like etoposide and doxorubicin .

Cytotoxicity and Selectivity

Cytotoxicity studies indicate that fluorinated compounds often exhibit improved pharmacokinetic properties. The unique structure of this compound may provide enhanced selectivity towards cancer cells compared to normal cells, potentially reducing side effects associated with conventional chemotherapeutics.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Difluoromethoxy)-4-fluorobenzaldehyde | C₈H₅F₃O₂ | Different position of substituents on benzene ring |

| 2-(Difluoromethoxy)-3-fluorobenzaldehyde | C₈H₅F₃O₂ | Alternative substitution pattern |

| 2-(Difluoromethoxy)-6-fluorobenzaldehyde | C₈H₅F₃O₂ | Variation in spatial arrangement |

The positioning of the difluoromethoxy and fluorine groups significantly influences the chemical reactivity and biological activity of these compounds. This specificity may lead to varying degrees of enzyme inhibition and cytotoxicity.

Case Study 1: TDP2 Inhibition

In a study assessing the inhibitory activity against TDP2, various analogues were tested for their effects on cellular sensitivity to DNA breaks induced by topoisomerase II poisons. The results indicated that compounds with polar substituents showed enhanced potency in inhibiting TDP2, suggesting that similar strategies could be applied to optimize this compound for therapeutic use .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of fluorinated benzaldehydes. The study reported that compounds with similar structural features exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This suggests a promising avenue for developing targeted therapies using this compound as a lead compound.

Eigenschaften

IUPAC Name |

5-(difluoromethoxy)-2-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCAWIYILJDGBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.